REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[NH:12]1CC[CH2:15][CH2:14][CH2:13]1.S(=O)(=O)(O)O>CO>[N:6]1([CH:15]=[CH:14][C:13]#[N:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|
|
Name
|
sodium-3-hydroxyethylnitrile
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
piperidine sulfate
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.N1CCCCC1
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.175 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
3-piperidinoacrylonitrile
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |